3-Amino-3-(pyridin-3-yl)propanoic acid
CAS No.: 62247-21-6
Cat. No.: VC21539505
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62247-21-6 |
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Molecular Formula | C12H16N2O4 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | (2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Standard InChI Key | KXMSCBRTBLPGIN-JTQLQIEISA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Chemical Structure and Properties
Molecular Structure
3-Amino-3-(pyridin-3-yl)propanoic acid features a central carbon atom (C-3) that connects three key structural components: an amino group (NH₂), a methylene group linked to a carboxylic acid (CH₂COOH), and a pyridine ring at position 3. This arrangement creates a chiral center at C-3, resulting in potential stereoisomers. The pyridine ring introduces additional functionality through its nitrogen atom, which can act as a hydrogen bond acceptor and participate in coordination chemistry .
The molecular formula of this compound is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol as calculated for the base structure . The structural arrangement can be visualized as a β-alanine derivative where the α-hydrogen has been replaced by a pyridin-3-yl group.
Structural Feature | Description |
---|---|
Core Structure | Beta-amino acid scaffold |
Functional Groups | Primary amine, carboxylic acid, pyridine |
Chiral Center | C-3 (carbon bearing amino group) |
Aromatic Component | Pyridine ring at position 3 |
Molecular Formula | C₈H₁₀N₂O₂ |
Molecular Weight | 166.18 g/mol |
Property | Value/Description | Source |
---|---|---|
Physical State | Presumed solid at room temperature | - |
Solubility | Expected to be soluble in water and polar solvents | - |
Acid-Base Behavior | Amphoteric (contains both acidic and basic groups) | - |
Melting Point | Not specified in search results | - |
Boiling Point | Not specified in search results | - |
pKa values | Not specified (expected multiple pKa values for carboxylic acid, amino group, and pyridine nitrogen) | - |
The compound's reactivity profile is characterized by:
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Nucleophilic reactions at the amino group (acylation, alkylation)
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Esterification or amidation at the carboxylic acid position
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Potential for hydrogen bonding through multiple sites
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Coordination chemistry involving the pyridine nitrogen
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Acid-base reactions due to the presence of both acidic and basic functional groups
Isomers and Stereochemistry
The stereogenic center at C-3 gives rise to two possible stereoisomers: (S)-3-Amino-3-(pyridin-3-yl)propanoic acid and (R)-3-Amino-3-(pyridin-3-yl)propanoic acid. The search results provide specific information about the (S) isomer with CAS number 129043-04-5 .
The stereochemistry significantly influences the compound's biological activity and interactions with chiral environments such as enzymes and receptors. Different stereoisomers may exhibit different potencies, mechanisms of action, or even entirely different biological effects.
Synthesis Methods
Synthetic Approach | Key Steps | Potential Advantages |
---|---|---|
Carboxylic Acid Derivatization | Starting with pyridine-3-carboxylic acid, conversion to amide, further transformations | Readily available starting materials |
Michael Addition | Addition to unsaturated systems followed by functionalization | Potentially stereoselective |
Strecker-Type Synthesis | Formation of amino nitriles followed by hydrolysis | Versatile approach for amino acid synthesis |
Chiral Auxiliary Methods | Use of chiral auxiliaries to control stereochemistry | High stereoselectivity |
The choice of synthetic method would depend on factors such as desired stereoselectivity, scale of synthesis, available starting materials, and required purity of the final product.
Green Chemistry Approaches
Recent trends in organic synthesis emphasize environmentally friendly methods that reduce waste, energy consumption, and the use of hazardous reagents. The search results mention alum (KAl(SO₄)₂·12H₂O) as a catalyst for synthesizing related compounds containing pyridin-3-yl groups .
Alum is described as an "inexpensive, efficient, and nontoxic catalyst" used for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives . While this specific catalyst is mentioned for triazole derivatives rather than our target compound, similar green chemistry approaches might be applicable for the synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid or its derivatives.
These green chemistry approaches offer several advantages:
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Reduced environmental impact through the use of non-toxic catalysts
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Potential for improved atom economy and reduced waste generation
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Lower energy requirements
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Simpler reaction conditions and workup procedures
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Cost efficiency due to inexpensive catalysts and reagents
Biological Activity and Applications
Pharmacological Properties
Compounds with similar structural features have been investigated for their potential role in enzyme inhibition and protein binding studies, particularly in contexts related to neurological disorders due to structural similarity to neurotransmitters. The presence of the pyridine ring, carboxylic acid, and amino group provides multiple potential binding sites for interactions with biological targets.
Potential Activity | Structural Basis | Possible Mechanism |
---|---|---|
Enzyme Inhibition | Amino acid structure, potential binding to enzyme active sites | Competitive or non-competitive inhibition |
Receptor Interactions | Multiple binding sites (pyridine nitrogen, amino group, carboxyl group) | Agonist or antagonist activity |
Neurological Effects | Structural similarity to certain neurotransmitters | Modulation of neurotransmitter systems |
Related compounds have been investigated as integrin antagonists, specifically targeting the αvβ3 receptor . Integrins are cell adhesion receptors involved in various biological processes, including cell migration, proliferation, and survival. Antagonists of these receptors have potential applications in cancer therapy, angiogenesis inhibition, and treatment of inflammatory conditions.
Research Applications
3-Amino-3-(pyridin-3-yl)propanoic acid has several potential applications in research contexts:
Application Area | Potential Use | Relevance |
---|---|---|
Medicinal Chemistry | Building block for drug synthesis | Introduces both amino acid functionality and heterocyclic component |
Peptide Science | Non-proteinogenic amino acid for peptide modification | Can alter conformational properties and binding characteristics of peptides |
Biochemical Research | Probe for enzyme mechanisms and binding studies | Structural similarity to natural substrates with modified properties |
Material Science | Monomer for specialized polymers | Multiple functional groups available for polymerization and cross-linking |
The search results mention that related malonamide derivatives have been investigated as αvβ3 antagonists with potential applications in vitronectin interaction studies . This suggests that 3-Amino-3-(pyridin-3-yl)propanoic acid or its derivatives might have applications in research areas where integrin function is relevant, such as cancer, osteoporosis, or inflammatory disorders.
Related Compounds and Structure-Activity Relationships
Several structurally related compounds are mentioned in the search results, providing context for understanding structure-activity relationships and how structural modifications might affect the properties of 3-Amino-3-(pyridin-3-yl)propanoic acid.
These structural variations can significantly impact:
For example, the addition of a methyl group to the pyridine ring, as in (3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid, could alter the electronic properties of the ring, potentially affecting hydrogen bonding and binding interactions. Similarly, the incorporation of the pyridine into more complex ring systems, as seen in the other related compounds, could constrain the conformational flexibility and create unique three-dimensional binding surfaces.
Current Research Trends and Future Directions
Research Area | Current Focus | Future Potential |
---|---|---|
Synthetic Methodology | Development of efficient and green synthesis approaches | More scalable, stereoselective, and environmentally friendly synthesis routes |
Receptor Antagonists | Investigation as αvβ3 antagonists and other receptor-targeting compounds | Development of targeted therapies for relevant disorders |
Structure-Activity Studies | Synthesis and evaluation of various derivatives | Optimized compounds with enhanced activity and selectivity |
Medicinal Applications | Exploration of potential therapeutic applications | Development of drug candidates for specific indications |
The search results specifically mention the development of novel malonamide derivatives as αvβ3 antagonists, with investigations into their effects on vitronectin interaction with αvβ3 . This research direction suggests potential applications in areas such as cancer therapy, where integrin inhibition may affect tumor growth and metastasis.
Additionally, the development of green chemistry approaches, such as the use of alum as a catalyst for the synthesis of related compounds , indicates a trend toward more sustainable and environmentally friendly synthetic methods.
Future research might focus on:
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More detailed characterization of the physicochemical and biological properties of both stereoisomers
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Comprehensive structure-activity relationship studies to identify optimal substitution patterns
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Development of more efficient and stereoselective synthetic routes
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Investigation of potential applications in pharmaceutical development, particularly in areas related to neurological disorders or cancer therapy
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